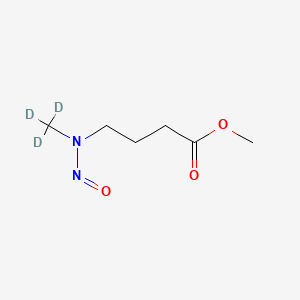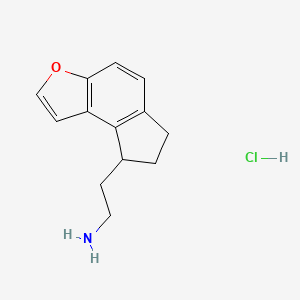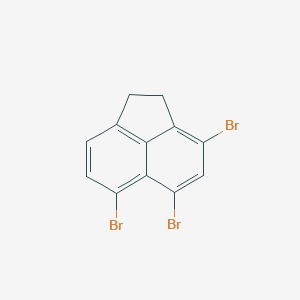
3,5,6-tribromo-1,2-dihydroacenaphthylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,6-Tribromo-1,2-dihydroacenaphthylene is a brominated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three bromine atoms at the 3, 5, and 6 positions on the acenaphthylene ring system. It has the molecular formula C12H7Br3 and a molecular weight of 390.9 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
3,5,6-Tribromo-1,2-dihydroacenaphthylene can be synthesized through the bromination of acenaphthylene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using similar conditions as those described for laboratory synthesis. The process may involve continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
3,5,6-Tribromo-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the parent hydrocarbon or partially reduced intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of various substituted acenaphthylene derivatives.
Oxidation: Formation of acenaphthenequinone and other oxidized products.
Reduction: Formation of acenaphthylene and partially reduced intermediates.
科学研究应用
3,5,6-Tribromo-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other brominated aromatic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,5,6-tribromo-1,2-dihydroacenaphthylene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .
相似化合物的比较
Similar Compounds
5,6-Dibromoacenaphthene: A related compound with two bromine atoms at the 5 and 6 positions.
Acenaphthene: The parent hydrocarbon without any bromine substitution.
1,2-Dihydroacenaphthylene: A partially hydrogenated derivative of acenaphthylene.
Uniqueness
3,5,6-Tribromo-1,2-dihydroacenaphthylene is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical and physical properties.
属性
分子式 |
C12H7Br3 |
|---|---|
分子量 |
390.90 g/mol |
IUPAC 名称 |
3,5,6-tribromo-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H7Br3/c13-8-4-2-6-1-3-7-9(14)5-10(15)12(8)11(6)7/h2,4-5H,1,3H2 |
InChI 键 |
WFHZQSBRIFNEGB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=C(C3=C(C=CC1=C23)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
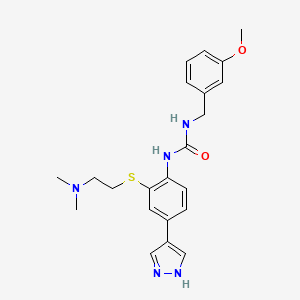
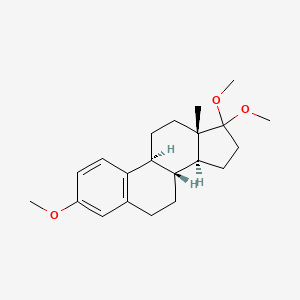
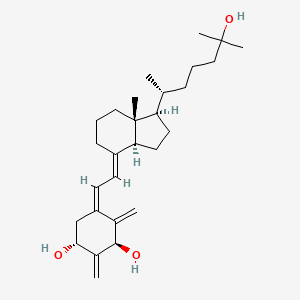
![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
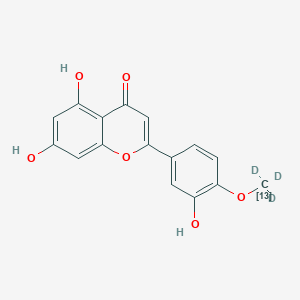
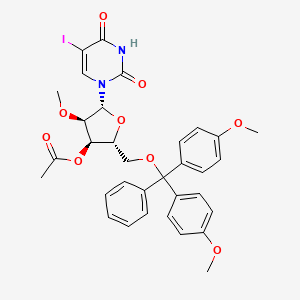
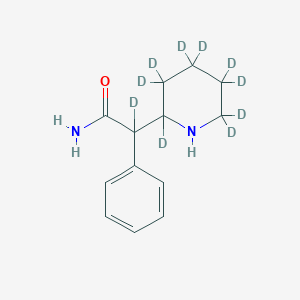
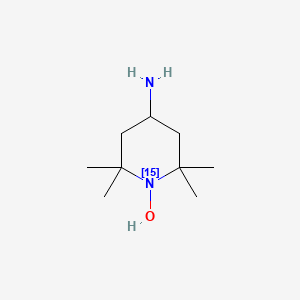
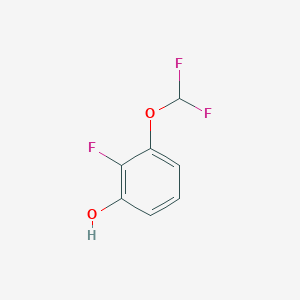
![[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate](/img/structure/B13442970.png)
![[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol](/img/structure/B13442978.png)
